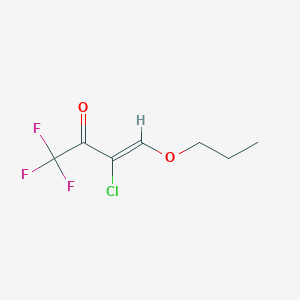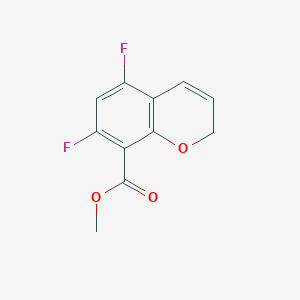![molecular formula C25H32N2O7 B13169125 (2R,3S,5S)-1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13169125.png)
(2R,3S,5S)-1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2R,3S,5S)-1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid” is a complex organic molecule that features multiple functional groups, including benzyloxycarbonyl, tert-butoxycarbonyl, and oxazolyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the pyrrolidine and oxazole rings. Common reagents used in these steps may include:
Protecting Groups: Benzyloxycarbonyl chloride, tert-butoxycarbonyl chloride
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-Diisopropylcarbodiimide (DIC)
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups
Reduction: Reduction of carbonyl groups to alcohols
Substitution: Nucleophilic substitution reactions at the benzyloxycarbonyl and tert-butoxycarbonyl groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Nucleophiles: Ammonia (NH₃), Primary amines
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzyloxycarbonyl group could yield a benzoic acid derivative.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules
Biology: As a probe for studying enzyme mechanisms
Medicine: As a potential drug candidate for treating various diseases
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its ligand-binding domain.
類似化合物との比較
Similar Compounds
- (2R,3S,5S)-1-[(Benzyloxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid
- (2R,3S,5S)-1-[(tert-Butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid
Uniqueness
The uniqueness of the compound lies in its combination of functional groups and stereochemistry, which may confer specific biological activity or chemical reactivity that is not observed in similar compounds.
特性
分子式 |
C25H32N2O7 |
|---|---|
分子量 |
472.5 g/mol |
IUPAC名 |
(2R,3S,5S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C25H32N2O7/c1-16(2)11-25(22(30)34-24(3,4)5)12-18(21(28)29)20(19-13-26-15-33-19)27(25)23(31)32-14-17-9-7-6-8-10-17/h6-10,13,15-16,18,20H,11-12,14H2,1-5H3,(H,28,29)/t18-,20+,25-/m0/s1 |
InChIキー |
ZPAHMWPREKDORD-NNPDTBDGSA-N |
異性体SMILES |
CC(C)C[C@]1(C[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)C3=CN=CO3)C(=O)O)C(=O)OC(C)(C)C |
正規SMILES |
CC(C)CC1(CC(C(N1C(=O)OCC2=CC=CC=C2)C3=CN=CO3)C(=O)O)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[(3-Aminocyclopentyl)methyl]propanamide](/img/structure/B13169075.png)


![7,7-Dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B13169084.png)


![tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B13169098.png)
![1-[1-(Aminomethyl)cyclobutyl]but-3-yn-2-one](/img/structure/B13169102.png)
